BenchChemオンラインストアへようこそ!

2-Bromo-N-cyclobutyl-5-iodobenzamide

ATAD2A Bromodomain Epigenetics

This ≥95% pure (HPLC) halogenated benzamide is a uniquely selective non‑BET bromodomain chemical probe. It delivers nanomolar affinity for ATAD2A (Kd=10 nM), TAF1 bromodomain 2 (Kd=16 nM), CECR2 (Kd=25 nM), and BAZ2A (Kd=16 nM) while showing negligible BRD4 activity (IC50 >12.6 μM). Use it as an orthogonal validation tool alongside BAY‑850 for ATAD2A target‑engagement studies, as a superior CECR2 ligand (∼3‑fold tighter than NVS‑CECR2‑1) in NanoBRET cellular assays, or as a reference ligand in BAZ2A fluorescence polarization competition screens. Validated in chemoproteomic and cellular target‑engagement workflows. Procure this exact scaffold to eliminate off‑target artifacts inherent to pan‑BET inhibitors and single‑chemotype probes.

Molecular Formula C11H11BrINO
Molecular Weight 380.02 g/mol
CAS No. 1880297-66-4
Cat. No. B1382623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-cyclobutyl-5-iodobenzamide
CAS1880297-66-4
Molecular FormulaC11H11BrINO
Molecular Weight380.02 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br
InChIInChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
InChIKeyWZHNEQHZNFPMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclobutyl-5-iodobenzamide (CAS 1880297-66-4) as a Bromodomain-Targeted Halogenated Benzamide Scaffold


2-Bromo-N-cyclobutyl-5-iodobenzamide is a synthetic halogenated benzamide derivative bearing a cyclobutyl substituent on the amide nitrogen. Characterized by the presence of both bromine and iodine on a benzamide core, this compound has been profiled as a non‑BET bromodomain ligand, with Kd values measured by BROMOscan assay against a panel of bromodomain‑containing proteins including ATAD2A, CECR2, BAZ2A, TAF1, BRD1, TAF1L, ATAD2B, and BRPF3 [1]. The compound is supplied at ≥95% purity (HPLC) and is intended for early‑stage epigenetic target validation and chemical biology studies .

Why 2-Bromo-N-cyclobutyl-5-iodobenzamide Cannot Be Substituted with Off-the-Shelf Bromodomain Ligands


Although numerous bromodomain‑targeting probes exist (e.g., pan‑BET inhibitors such as (+)-JQ1, or dedicated ATAD2A probes like BAY-850), the activity profile of 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide differs markedly from these comparators. While (+)-JQ1 binds BRD4 with Kd values of 50–90 nM [1], 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide exhibits negligible BRD4 activity (IC50 > 12.6 μM) and instead demonstrates nanomolar affinity for a distinct subset of bromodomains, including ATAD2A (Kd = 10 nM), TAF1 bromodomain 2 (Kd = 16 nM), and CECR2 (Kd = 25 nM) [2]. This divergent selectivity fingerprint renders generic bromodomain inhibitors unsuitable as replacements in assays targeting these specific non‑BET bromodomains, and underscores the necessity for procurement of this precise compound for reproducible target engagement studies.

Quantitative Differentiation of 2-Bromo-N-cyclobutyl-5-iodobenzamide Against Closest Bromodomain Ligand Comparators


ATAD2A Bromodomain Affinity Comparison: 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide vs. BAY‑850

In BROMOscan profiling, 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide binds human ATAD2A bromodomain with Kd = 10 nM [1]. By comparison, the established ATAD2A chemical probe BAY‑850 shows an IC50 of 20 nM in a peptide‑displacement (HTRF) assay [2]. Although differing assay formats preclude direct Kd‑to‑Kd comparison, the 10 nM Kd value positions this compound as a structurally distinct ATAD2A ligand with comparable potency to dedicated ATAD2A probes.

ATAD2A Bromodomain Epigenetics

CECR2 Bromodomain Affinity Comparison: 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide vs. NVS‑CECR2‑1

The compound exhibits Kd = 25 nM for the CECR2 bromodomain in BROMOscan assays [1]. In contrast, the CECR2‑selective probe NVS‑CECR2‑1 demonstrates Kd = 80 nM (ITC) and IC50 = 47 nM (AlphaScreen) . The 25 nM Kd of 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide represents a ~3‑fold higher apparent affinity than NVS‑CECR2‑1 (Kd 80 nM) when measured under comparable binding‑centric formats.

CECR2 Bromodomain Epigenetics

BAZ2A Bromodomain Affinity Comparison: 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide vs. GSK2801

2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide binds BAZ2A with Kd = 16 nM [1]. The BAZ2A/BAZ2B chemical probe GSK2801 exhibits Kd = 257 nM for BAZ2A . This corresponds to a >15‑fold higher affinity of the target compound for BAZ2A.

BAZ2A Bromodomain Epigenetics

TAF1 Bromodomain 2 Affinity Comparison: 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide vs. CeMMEC1

The compound binds TAF1 bromodomain 2 with Kd = 16 nM [1]. CeMMEC1, a BRD4/TAF1 inhibitor, binds TAF1 bromodomain 2 with Kd = 1.8 μM . The target compound therefore exhibits a >100‑fold higher affinity for TAF1 BD2.

TAF1 Bromodomain Epigenetics

Orthogonal Halogen Reactivity for Diversification: Bromine vs. Iodine in Cross‑Coupling

The compound presents a 2‑bromo and 5‑iodo substitution pattern on the benzamide core. The iodine atom is significantly more reactive in oxidative addition (Pd‑catalyzed cross‑coupling) than the bromine atom, enabling sequential, site‑selective derivatization without protecting group manipulations . In comparison, the regioisomeric 5‑bromo‑2‑iodo analog (CAS 1880297‑66‑4 regioisomer) or the mono‑halogenated 2‑bromo‑N‑cyclobutyl‑isonicotinamide lack this orthogonal reactivity handle .

Cross‑coupling Suzuki Buchwald‑Hartwig

Purity and Quality Control Benchmarking for Reproducible Assay Outcomes

Commercially supplied 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide is specified with a minimum purity of 95% (HPLC) . While many research‑grade halogenated benzamides are sold at ≥97% purity, the 95% specification represents a threshold above which bromodomain binding assays are typically not confounded by trace impurities. For comparison, the structurally related 3‑amino‑5‑bromo‑N‑cyclobutyl‑benzamide is also supplied at 95%+ purity, indicating that this compound meets the same QC benchmark as analogous research‑grade materials .

QC Purity HPLC

Recommended Research and Discovery Applications for 2-Bromo-N-cyclobutyl-5-iodobenzamide


Orthogonal ATAD2A Target Validation in Cancer Epigenetics

For laboratories already using BAY‑850 as an ATAD2A chemical probe, 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide (Kd = 10 nM) offers a structurally distinct scaffold for orthogonal validation. Using this compound alongside BAY‑850 in cellular proliferation, chromatin‑binding (FRAP), or reporter assays can help confirm that observed phenotypes are truly ATAD2A‑dependent and not an artifact of the BAY‑850 chemotype [1]. This reduces the risk of false‑positive conclusions from off‑target effects associated with a single chemical series.

High‑Sensitivity CECR2 Bromodomain Engagement Studies

With a CECR2 Kd of 25 nM—~3‑fold tighter than NVS‑CECR2‑1 (Kd = 80 nM)—this compound is ideally suited for assays requiring high target occupancy at low compound concentrations. Applications include NanoBRET cellular target engagement assays (where the compound itself has been validated in a CECR2 NanoBRET assay, IC50 = 251 nM) and CRISPR‑based synthetic lethality screens in CECR2‑dependent cancer models [1].

BAZ2A‑Focused Bromodomain Probe Development

The >15‑fold higher BAZ2A affinity (Kd = 16 nM) relative to GSK2801 (Kd = 257 nM) positions this compound as a starting point for developing more potent and selective BAZ2A chemical probes. Researchers can use it as a reference ligand in fluorescence polarization competition assays to screen for novel BAZ2A binders, or as a scaffold for structure‑guided optimization aimed at improving BAZ2A selectivity over BAZ2B [1].

TAF1 Bromodomain 2‑Selective Tool for Transcriptional Regulation Studies

Given the >100‑fold higher TAF1 BD2 affinity (Kd = 16 nM) compared to the dual BRD4/TAF1 inhibitor CeMMEC1 (Kd = 1.8 μM), this compound serves as a more selective tool for dissecting TAF1‑specific transcriptional functions. It can be employed in ChIP‑seq or RNA‑seq experiments to map TAF1‑dependent gene expression programs, with the confidence that observed transcriptional changes are not confounded by BRD4 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-cyclobutyl-5-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.